molecular formula C12H16F3N3O2 B2549287 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide CAS No. 1797816-87-5

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2549287
CAS No.: 1797816-87-5
M. Wt: 291.274
InChI Key: ZMWVSGYDLFIDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure contains two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted with a trifluoromethyl group and a cyclopropyl group . The compound also contains an ethyl group and a methoxyacetamide group.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .

Scientific Research Applications

Synthesis Techniques and Derivatives

Research has explored the synthesis of derivatives related to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide, utilizing various methodologies such as microwave and ultrasound irradiation. These methods offer an eco-friendly and efficient approach to obtaining compounds with potential biological activities. For instance, the use of arylhydrazononitriles as precursors in the synthesis of 2-substituted 1,2,3-triazoles and 4-amino-5-cyano-pyrazole derivatives highlights the compound's relevance in generating structurally diverse molecules (Al‐Zaydi, Borik, & Elnagdi, 2012).

Antifungal Activity

Certain derivatives of this compound have been synthesized and evaluated for their antifungal activity. The creation of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives and their testing against Candida albicans have shown significant in vitro activity, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL, indicating the compound's potential as a basis for developing new antifungal agents (Maruoka et al., 2008).

Green Chemistry Approaches

The compound's derivatives have also been a subject of research in the context of green chemistry. Studies have compared yields of products formed by conventional heating with those obtained through microwave and ultrasound irradiation, emphasizing the role of sustainable and energy-efficient methods in chemical synthesis (Al‐Zaydi, 2009).

Coordination Complexes and Antioxidant Activity

Further research has delved into the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives and their antioxidant activity. The study of Co(II) and Cu(II) complexes, for example, demonstrates how the structural features of these compounds, influenced by hydrogen bonding, can lead to significant antioxidant properties, highlighting their potential therapeutic applications (Chkirate et al., 2019).

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-20-7-11(19)16-4-5-18-9(8-2-3-8)6-10(17-18)12(13,14)15/h6,8H,2-5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWVSGYDLFIDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.